2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide
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Overview
Description
GW6340 is a selective liver X receptor agonist with potential anticancer activity. It promotes macrophage reverse cholesterol transport and can be used to study atherosclerosis . The compound is known for its specificity to the intestine, making it a valuable tool in scientific research.
Preparation Methods
The preparation of GW6340 involves synthetic routes that typically include the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor. For example, 2 mg of the drug can be dissolved in 50 μL of DMSO to achieve a concentration of 40 mg/mL
Chemical Reactions Analysis
GW6340 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GW6340 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of liver X receptor activation and its effects on cholesterol metabolism.
Medicine: GW6340 has potential anticancer activity and is being investigated for its role in cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting liver X receptors.
Mechanism of Action
GW6340 exerts its effects by activating liver X receptors, which are nuclear receptors involved in the regulation of cholesterol metabolism and lipogenesis. The activation of these receptors promotes the expression of ATP-binding cassette transporters A1 and G1 in macrophages, leading to increased cholesterol efflux . This process is crucial for reverse cholesterol transport, which helps prevent the accumulation of excess cholesterol in peripheral tissues.
Comparison with Similar Compounds
GW6340 is unique due to its intestinal specificity and selective activation of liver X receptors. Similar compounds include:
Properties
Molecular Formula |
C33H32ClF3N2O2 |
---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetamide |
InChI |
InChI=1S/C33H32ClF3N2O2/c34-32-27(15-8-17-30(32)33(35,36)37)22-39(18-9-19-41-28-16-7-10-24(20-28)21-31(38)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H2,38,40) |
InChI Key |
ZVWVNNYZOBNFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)N)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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